Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 78772-41-5
VCID: VC20329244
InChI: InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23)
SMILES:
Molecular Formula: C17H19N5S
Molecular Weight: 325.4 g/mol

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)-

CAS No.: 78772-41-5

Cat. No.: VC20329244

Molecular Formula: C17H19N5S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarbothioamide, 2-(2-(1H-benzimidazol-2-yl)ethyl)-N-(2-methylphenyl)- - 78772-41-5

Specification

CAS No. 78772-41-5
Molecular Formula C17H19N5S
Molecular Weight 325.4 g/mol
IUPAC Name 1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea
Standard InChI InChI=1S/C17H19N5S/c1-12-6-2-3-7-13(12)21-17(23)22-18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9,18H,10-11H2,1H3,(H,19,20)(H2,21,22,23)
Standard InChI Key KZSRBZAPQQHVGC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzimidazole core linked via an ethyl bridge to a hydrazinecarbothioamide group, which is further substituted with a 2-methylphenyl moiety (Figure 1) . The benzimidazole ring system, a bicyclic structure comprising fused benzene and imidazole rings, is renowned for its role in drug design due to its ability to engage in hydrogen bonding and π-π stacking . The hydrazinecarbothioamide (–NH–NH–C(=S)–N–) segment introduces thiourea-like reactivity, enhancing metal-chelation properties and enzymatic inhibition potential .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-[2-(1H-benzimidazol-2-yl)ethylamino]-3-(2-methylphenyl)thiourea
Canonical SMILESCC1=CC=CC=C1NC(=S)NNCCC2=NC3=CC=CC=C3N2
Molecular Weight325.4 g/mol
Hydrogen Bond Donors/Acceptors3 / 5

Spectroscopic Characterization

Identity confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals proton environments, such as the aromatic signals of the benzimidazole (δ 7.2–8.1 ppm) and the thiourea NH protons (δ 9.5–10.5 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1250 cm1^{-1} (C=S) and ~3300 cm1^{-1} (N–H) confirm functional groups.

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 325.4, consistent with the molecular formula.

Synthesis and Reaction Pathways

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYield
11,2-phenylenediamine + ethyl bromideReflux, 12 h, K2_2CO3_3~60%
2Intermediate + 2-methylphenyl isothiocyanateDMF, 80°C, 6 h~45%

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies suggest degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Though direct studies are sparse, structural analogs demonstrate broad-spectrum activity. For example, benzimidazole-pyrazole hybrids inhibit Escherichia coli and Staphylococcus aureus with MIC values of 0.49–128 μg/mL . The thiourea moiety likely disrupts bacterial cell membranes via thiol-group interactions .

Table 3: Comparative Bioactivity of Benzimidazole Derivatives

CompoundTarget Organism/Cell LineActivity (MIC/IC50_{50})Source
Benzimidazole-pyrazole 67E. coli FabH1.22 μM
Hydrazinecarbothioamide 70S. aureus12.5 μg/mL

Antiparasitic Action

Thiourea groups chelate metal ions in parasitic enzymes, such as Plasmodium falcipain, reducing protozoal viability.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual pharmacophores make it a candidate for multitarget drugs, particularly in antibiotic-resistant infections . Molecular docking studies predict high affinity for bacterial FabH and human topoisomerase II .

Agricultural Chemistry

Benzimidazole derivatives are employed as fungicides, suggesting potential for crop protection formulations.

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